molecular formula C7H15NO2S B1346078 Cyclopentaneethanesulfonamide CAS No. 17854-73-8

Cyclopentaneethanesulfonamide

Cat. No. B1346078
CAS RN: 17854-73-8
M. Wt: 177.27 g/mol
InChI Key: LLOOVUNPORBZON-UHFFFAOYSA-N
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Description

Cyclopentaneethanesulfonamide, also known as CPE, is an organic compound that belongs to the class of sulfonamides and is used in various scientific research applications. CPE is a cyclic amide and consists of a cyclopentane ring with a sulfonamide group attached to the ring. It is a versatile compound and has been used in a variety of research applications, including drug design and development, enzyme inhibition, and biochemical and physiological studies.

Scientific Research Applications

Lewis Acid Catalyzed Annulations

Cyclopentene sulfonamides, including compounds related to cyclopentaneethanesulfonamide, can be synthesized through Lewis acid-catalyzed (3 + 2)-annulations of donor-acceptor cyclopropanes and ynamides. This method delivers cyclopentene sulfonamides in good to excellent yields, with deprotection and hydrolysis resulting in 2,3-substituted cyclopentanones. This process is highly diastereoselective, showcasing the compound's utility in complex chemical synthesis (Mackay et al., 2014).

Macrocyclic Compounds Synthesis

The synthesis of polyazamacrocyclic compounds via the modified Richman-Atkins cyclization of beta-trimethylsilylethanesulfonamides expands existing methodologies. This approach enables the preparation of labile polyazannaphthalenophanes and polyazananthracenophanes, which were not previously available in appreciable quantities. This highlights the role of cyclopentaneethanesulfonamide derivatives in the synthesis of complex macrocyclic structures (Hoye et al., 2001).

Optical Biomolecular Recognition

Functional cyclophanes, closely related to cyclopentaneethanesulfonamide structures, serve as promising hosts for optical biomolecular recognition. Their ability to encapsulate and stabilize guest molecules through non-covalent interactions makes them suitable for the development of selective probes for various biomolecules (Ramaiah et al., 2010).

Supramolecular Hosts for Binding

Cyclophanes, including those related to cyclopentaneethanesulfonamide, are known for their supramolecular hosting capabilities, which allow them to bind atomic or molecular guests within their cavities through non-covalent interactions. This property is exploited in applications such as drug design, where the exceptional stability and selective recognition abilities of cyclophanes can be utilized (Weidmann & Craik, 2016).

New Directions in Self-Assembly

Research in self-assembly and capture of organic macrocycles, cages, and cyclophanes has opened new directions for creating diverse cyclophane derivatives. These efforts have overcome traditional synthesis challenges, offering new pathways for discovering unique properties and applications of cyclophane-based compounds (Shear & Johnson, 2021).

properties

IUPAC Name

2-cyclopentylethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2S/c8-11(9,10)6-5-7-3-1-2-4-7/h7H,1-6H2,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLOOVUNPORBZON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50170505
Record name Cyclopentaneethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50170505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopentylethanesulfonamide

CAS RN

17854-73-8
Record name Cyclopentaneethanesulfonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017854738
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopentaneethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50170505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-(cyclopentyl)ethanesulfonyl chloride (14.1 g, 71.4 mmol) in dry tetrahydrofuran (40 ml) was saturated with gaseous ammonia at 0° C. The resulting solution was stirred at room temperature under nitrogen for 2 hours and then concentrated under vacuum. The residue was dissolved in ethyl acetate (50 ml) and water (50 ml) and the aqueous phase was then acidified to pH 2 with 2.0 M aqueous hydrochloric acid. The organic phase was separated and then washed with water (2×30 ml), dried (sodium sulfate) and concentrated under vacuum. Purification of the residue by chromatography on silica (500 g) using 65/35 pentane/ethyl acetate as eluant gave the title compound as an off-white solid (6.48 g), Rf 0.7 (pentane/ethyl acetate 1:1).
Quantity
14.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three

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